molecular formula C13H18N6O4 B11506569 ethyl N-[4-(cyanomethoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]glycinate

ethyl N-[4-(cyanomethoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]glycinate

Cat. No.: B11506569
M. Wt: 322.32 g/mol
InChI Key: UJKJHBWOKPLHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the cyanomethoxy and morpholine groups. The final step involves the esterification of the amino group with ethyl acetate. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where groups like halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halides, alkoxides; reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[4-(METHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
  • ETHYL 2-{[4-(CYANO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
  • ETHYL 2-{[4-(CYANOMETHOXY)-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

Uniqueness

ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE stands out due to the presence of the cyanomethoxy group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to similar compounds. The combination of the morpholine ring and the triazine core also contributes to its distinct chemical behavior and versatility in various research and industrial applications.

Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

ethyl 2-[[4-(cyanomethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C13H18N6O4/c1-2-22-10(20)9-15-11-16-12(19-4-7-21-8-5-19)18-13(17-11)23-6-3-14/h2,4-9H2,1H3,(H,15,16,17,18)

InChI Key

UJKJHBWOKPLHQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)OCC#N)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.